1-Fluoro-1-(iodomethyl)cyclobutane
Description
Significance of Strained Ring Systems in Synthetic Design
Strained ring systems, such as cyclobutanes, are of considerable interest in synthetic organic chemistry. Their high ring strain, a consequence of deviations from ideal bond angles and eclipsing interactions, makes them susceptible to ring-opening reactions. chemicalbook.com This stored potential energy can be harnessed to drive chemical transformations that might otherwise be thermodynamically unfavorable. chemicalbook.com The controlled release of this ring strain allows for the construction of complex molecular frameworks from relatively simple precursors. Furthermore, the rigid, three-dimensional structure of the cyclobutane (B1203170) ring can serve as a valuable scaffold for orienting functional groups in a precise spatial arrangement, a critical aspect in the design of biologically active molecules and advanced materials.
Strategic Role of Halogenated Cyclobutanes in Chemical Transformations
The incorporation of halogens into the cyclobutane framework provides synthetic chemists with a powerful tool for molecular elaboration. Halogenated cyclobutanes serve as versatile intermediates in a wide array of chemical transformations. nih.gov For instance, the carbon-halogen bond can be readily converted into carbon-carbon, carbon-oxygen, carbon-nitrogen, and other bonds through various cross-coupling and nucleophilic substitution reactions. nih.gov The nature of the halogen influences its reactivity, with iodides generally being the most reactive, making them excellent leaving groups in substitution reactions and active participants in metal-catalyzed cross-coupling processes. The presence of a halogen on a cyclobutane ring can also influence the regioselectivity and stereoselectivity of subsequent reactions.
Overview of Research Trajectories for 1-Fluoro-1-(iodomethyl)cyclobutane and Analogues
Direct and extensive research specifically focused on this compound is not widely available in the current scientific literature. However, the research landscape for analogous compounds, particularly gem-difunctionalized and other halogenated cyclobutanes, provides a strong foundation for understanding its potential synthesis and reactivity.
Recent studies have focused on the synthesis and functionalization of gem-difluorocyclobutanes and other 1,1-disubstituted cyclobutanes. nih.govchemrxiv.org These investigations highlight the importance of these motifs in medicinal chemistry for their ability to modulate physicochemical properties such as lipophilicity and metabolic stability. nih.gov For example, the development of synthetic routes to access 1,1-disubstituted-3,3-difluorocyclobutanes has been a subject of recent interest. nih.govchemrxiv.org
Furthermore, research into the synthesis of other halogenated cyclobutanes, such as 3-(bromomethyl)-1-fluoro-1-methylcyclobutane, provides valuable insights into potential synthetic strategies and the reactivity of such compounds. nih.gov The study of these analogues suggests that this compound could be a valuable building block in organic synthesis, offering a unique combination of a fluorine atom and a reactive iodomethyl group on a strained cyclobutane core. The trajectory of research in this area points towards the development of novel synthetic methods to access such highly functionalized cyclobutanes and to explore their utility in constructing more complex molecular architectures.
Interactive Data Table: Properties of Related Halogenated Cyclobutanes
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 1-Fluoro-3-(iodomethyl)cyclobutane | C₅H₈FI | 214.02 | 2.7 |
| 3-(Bromomethyl)-1-fluoro-1-methylcyclobutane | C₆H₁₀BrF | 181.05 | 2.3 |
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-1-(iodomethyl)cyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FI/c6-5(4-7)2-1-3-5/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODNDTLBHZJSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CI)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways
Reactivity Governed by Halogen Substituents
The reactivity of 1-Fluoro-1-(iodomethyl)cyclobutane is significantly influenced by the two halogen atoms present in the molecule. The disparate nature of the carbon-iodine and carbon-fluorine bonds leads to a range of predictable, yet distinct, chemical behaviors.
Nucleophilic Substitution Reactions Involving the Iodomethyl Group
The iodomethyl group in this compound is a primary alkyl iodide, making it highly susceptible to nucleophilic substitution reactions. Due to the minimal steric hindrance and the excellent leaving group ability of the iodide ion, these reactions predominantly proceed through an S(_N)2 mechanism.
In a typical S(_N)2 reaction, a nucleophile attacks the electrophilic carbon atom of the iodomethyl group, leading to the displacement of the iodide ion in a single, concerted step. A wide variety of nucleophiles can be employed, resulting in the formation of diverse functional groups attached to the cyclobutane (B1203170) ring.
| Nucleophile (Nu⁻) | Product | Reaction Type |
| OH⁻ | (1-Fluorocyclobutyl)methanol | Hydrolysis |
| CN⁻ | 2-(1-Fluorocyclobutyl)acetonitrile | Cyanation |
| OR⁻ | 1-(Alkoxymethyl)-1-fluorocyclobutane | Williamson Ether Synthesis |
| N₃⁻ | 1-(Azidomethyl)-1-fluorocyclobutane | Azide Synthesis |
| RCOO⁻ | (1-Fluorocyclobutyl)methyl acetate | Esterification |
It is important to note that the choice of solvent and reaction conditions can influence the competition between substitution and elimination reactions. Protic solvents can solvate the nucleophile, potentially slowing down the reaction rate, while polar aprotic solvents are generally preferred for S(_N)2 reactions.
Oxidation and Reduction Pathways of the Cyclobutane Core
The cyclobutane core of this compound can undergo oxidation and reduction, although these transformations may require specific reagents and conditions due to the relative stability of the cycloalkane ring.
Oxidation:
Oxidative cleavage of the cyclobutane ring can be achieved under harsh conditions using strong oxidizing agents. For instance, oxidation of cyclobutene (B1205218) with potassium permanganate (B83412) (KMnO(_4)) yields succinic acid, suggesting that under vigorous oxidation, the cyclobutane ring in this compound could potentially be cleaved to form dicarboxylic acids. vedantu.com Oxidative ring expansion of cyclobutanol (B46151) derivatives has also been reported, indicating that if the iodomethyl group were to be converted to a hydroxyl group, subsequent oxidation could lead to the formation of a five-membered ring lactone. researchgate.net
Reduction:
The iodomethyl group can be readily reduced to a methyl group using various reducing agents, such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation. This transformation would yield 1-fluoro-1-methylcyclobutane. The cyclobutane ring itself is generally resistant to reduction under standard hydrogenation conditions that reduce alkenes or other functional groups. pharmaguideline.com
Elimination Reactions to Form Alkenes from Halogenated Cyclobutanes
When treated with a strong, non-nucleophilic base, this compound can undergo elimination reactions to form an alkene. The most likely pathway is an E2 (bimolecular elimination) reaction, where the base abstracts a proton from a carbon adjacent to the iodomethyl group, and the iodide ion is expelled simultaneously, leading to the formation of a double bond.
The rate of elimination for halogens follows the trend I > Br > Cl > F, making the iodomethyl group the primary site for elimination. researchgate.net The presence of the fluorine atom on the same carbon as the iodomethyl group does not directly participate as a leaving group in this context due to the strength of the C-F bond. researchgate.net The major product of this elimination would be (1-fluorocyclobutyl)methylene.
Competition between S(_N)2 and E2 reactions is a key consideration. researchgate.net Sterically hindered, strong bases favor E2 elimination, while smaller, more nucleophilic bases tend to favor S(_N)2 substitution.
Influence of Fluorine on C-X Bond Reactivity and Leaving Group Ability
The fluorine atom at the C1 position has a significant electronic influence on the reactivity of the adjacent C-I bond. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) polarizes the C-F bond, making the carbon atom more electron-deficient. This increased electrophilicity at the carbon bearing the fluorine and iodomethyl groups can enhance its susceptibility to nucleophilic attack.
However, the primary role of the C-F bond in the context of substitution and elimination reactions involving the iodomethyl group is its inertness. The carbon-fluorine bond is exceptionally strong and fluorine is a very poor leaving group under normal S(_N)1, S(_N)2, E1, or E2 conditions. researchgate.net This ensures that the reactivity is directed at the weaker C-I bond.
Strain-Driven Reactions of the Cyclobutane Ring
Cyclobutane and its derivatives possess significant ring strain (approximately 26 kcal/mol) due to non-ideal bond angles and torsional strain. libretexts.orgmasterorganicchemistry.com This inherent strain can be a driving force for reactions that lead to ring-opening, thereby relieving the strain.
Ring-Opening Reactions
Substituted cyclobutanes can undergo ring-opening reactions when treated with nucleophiles, particularly when the ring is activated by electron-withdrawing groups. chemistryviews.org While the fluorine atom in this compound is electron-withdrawing, its poor leaving group ability makes direct nucleophilic ring-opening challenging under standard conditions.
However, under more forcing conditions or with specific catalysts, ring-opening could be induced. For example, reactions with strong nucleophiles or under conditions that promote the formation of a cationic intermediate could lead to cleavage of the cyclobutane ring. rsc.org The regioselectivity of the ring-opening would depend on the nature of the attacking species and the stability of the resulting intermediates.
Furthermore, four-membered ring compounds can undergo ring cleavage under various conditions, including acidic, basic, thermal, photochemical, oxidizing, and reducing conditions. researchgate.net The presence of functional groups can direct these rearrangements, potentially leading to complex molecular architectures. researchgate.net
Nucleophilic Ring-Opening of Cyclobutane Derivatives
The opening of a cyclobutane ring by a nucleophile typically requires the ring to be "activated" by electron-withdrawing groups, which polarize the C-C bonds and make them more susceptible to attack. In donor-acceptor cyclobutanes, this activation allows for reactions that would not occur with an unsubstituted ring.
Research has demonstrated that cyclobutanes featuring two geminal ester groups can undergo a Friedel–Crafts-type reaction with electron-rich arenes. chemistryviews.org This reaction is catalyzed by the Lewis acid aluminum trichloride (B1173362) (AlCl₃) and results in the opening of the cyclobutane ring to form γ-arylated diester products in moderate to very good yields. chemistryviews.org The same conditions have been successfully applied to other nucleophiles, including thiols and selenols, which also yield ring-opened products. chemistryviews.org Furthermore, Brønsted acids have been shown to catalyze the nucleophilic ring-opening of donor-acceptor cyclopropanes, a principle that can be extended to strained cyclobutane systems. acs.org These methods highlight a general strategy where an acid catalyst activates the strained ring, enabling its cleavage by a variety of nucleophiles.
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Cyclobutanes This table is interactive. Users can sort columns by clicking on the headers.
| Activator | Catalyst | Nucleophile | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Geminal Diester | AlCl₃ | Electron-Rich Arenes | γ-Aryl-substituted diesters | Moderate to Very Good | chemistryviews.org |
| Geminal Diester | AlCl₃ | Thiols | γ-Thio-substituted diesters | Good | chemistryviews.org |
| Geminal Diester | AlCl₃ | Selenols | γ-Seleno-substituted diesters | Good | chemistryviews.org |
| Donor-Acceptor System | Brønsted Acid | Arenes, Indoles, Azides | Ring-opened addition products | Not specified | acs.org |
Radical-Mediated Ring-Opening Processes
The carbon-iodine bond in the iodomethyl group of this compound is relatively weak and susceptible to homolytic cleavage, making it an excellent precursor for radical-mediated reactions. The formation of a cyclobutylcarbinyl radical can initiate a cascade that leads to the cleavage of the strained C-C bond of the cyclobutane ring.
Photoinduced C-C bond activation provides a modern approach to these transformations. rsc.org For instance, cyclobutyl tertiary alcohols can react with sulfonyl chlorides under photoredox catalysis to generate a cyclobutylcarbinyl radical. This radical intermediate rapidly undergoes ring-opening, driven by the release of ring strain, to form a more stable, linear alkyl radical, ultimately leading to γ,δ-unsaturated ketones. rsc.org This strategy leverages the high strain energy of the cyclobutane to drive selective bond cleavage and subsequent functionalization. rsc.org Similarly, radical-induced ring-opening and reconstruction of cyclobutanone (B123998) oxime esters have been achieved using copper catalysis, showcasing a method for selective C–C bond cleavage and the formation of new ring systems. rsc.org
Electrophilic Activation and Ring Opening
Electrophilic activation is a key step that often precedes nucleophilic attack on a cyclobutane ring. An electrophile, such as a Lewis or Brønsted acid, interacts with an electron-rich site on the molecule, such as a halogen or other substituent, which enhances the polarization of the cyclobutane's C-C bonds. chemistryviews.org This activation renders the ring more electrophilic and thus more vulnerable to cleavage by a nucleophile. chemistryviews.orgrsc.org In the case of this compound, a Lewis acid could coordinate to the fluorine or iodine atom, increasing the partial positive charge on the adjacent carbon and facilitating ring-opening. This principle is central to the reactions of donor-acceptor cyclobutanes, where activation is a prerequisite for their diverse reactivity. chemistryviews.orgrsc.org
Mechanochemical Cycloreversion of Cyclobutanes
The cyclobutane ring can function as a mechanophore—a chemical moiety that responds to mechanical force. When a cyclobutane is incorporated into a polymer chain, the application of a stretching force can induce a [2+2] cycloreversion, breaking the ring to form two alkene units. nih.govresearchgate.net This process has been observed and quantified at the single-molecule level using atomic force microscopy (AFM). nih.govresearchgate.net
Studies have shown that the force required to induce this cycloreversion is typically above 1.7 nanonewtons (nN). nih.govresearchgate.net The precise force can be influenced by the structure of the cyclobutane and its surrounding chemical environment. nsf.gov This mechanochemical activation proceeds through a diradical mechanism rather than a concerted one. researchgate.net The use of cyclobutane-based mechanophores as cross-linkers in polymer networks has been shown to enhance material properties like tear resistance by providing a controlled pathway for energy dissipation. nih.gov
Table 2: Force Requirements for Mechanochemical Cycloreversion of Cyclobutane Derivatives This table is interactive. Users can sort columns by clicking on the headers.
| Cyclobutane System | Experimental Method | Measured Activation Force | Key Finding | Reference |
|---|---|---|---|---|
| Macrocycle with cyclobutane mechanophore | AFM-based SMFS* | > 1.7 nN | Cycloreversion identified by a defined increase in polymer length. | nih.govresearchgate.net |
| Polymer with cyclobutane cross-linker | Bulk mechanical testing | ~Five-fold smaller than control cross-linkers | Enhanced material toughness without hysteresis. | nih.gov |
| Ladder-type cyclobutane mechanophores | AFM-based SMFS* | 1.8 - 2.2 nN | Threshold force depends on stereochemistry, not fused ring identity. | nsf.gov |
*SMFS: Single-Molecule Force Spectroscopy
Rearrangement Reactions Involving Cyclobutane Skeletons
Beyond simple ring-opening, the strained cyclobutane skeleton can participate in more complex rearrangement reactions, often initiated by the formation of highly reactive intermediates such as carbocations or diradicals.
Carbocation Rearrangements Initiated by Ring Activation
Carbocation rearrangements are fundamental processes in organic chemistry where an unstable carbocation rearranges to a more stable form through hydride or alkyl shifts. lumenlearning.comlibretexts.org In a molecule like this compound, the departure of the iodide ion (a good leaving group) would generate a highly unstable primary carbocation. This intermediate would not persist and would instead be expected to undergo an immediate and rapid rearrangement.
A likely pathway would involve a 1,2-alkyl shift, where one of the C-C bonds of the cyclobutane ring migrates to the carbocationic center. This would result in a ring-expansion, transforming the four-membered cyclobutylcarbinyl cation into a more stable five-membered cyclopentyl cation, which would be a secondary or tertiary carbocation. Such rearrangements are a common feature in reactions involving carbocation intermediates, such as SN1 and E1 processes, and often lead to products with a different carbon skeleton than the starting material. libretexts.org
Diradical-Mediated Rearrangement Mechanisms
As mentioned in the context of mechanochemistry, the cleavage of the cyclobutane ring can proceed through a 1,4-diradical intermediate. researchgate.net This pathway is also relevant in thermal and photochemical reactions. The formation of a diradical is a key step in the [2+2] cycloreversion of cyclobutanes. The subsequent fate of this diradical intermediate dictates the reaction's outcome. It can re-close to form the starting cyclobutane, or it can fragment to produce two stable alkene molecules. The stereochemistry of the starting cyclobutane often influences the geometry and subsequent reactivity of the diradical intermediate, which in turn can affect the stereochemical makeup of the final products. researchgate.net
Hofmann-Type Rearrangements Applied to Cyclobutane Derivatives
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgthermofisher.com This transformation proceeds through an isocyanate intermediate. wikipedia.org For a Hofmann-type rearrangement to be applied to a derivative of this compound, a precursor containing a primary amide group would be necessary.
A hypothetical precursor, 2-(1-fluorocyclobutyl)acetamide , could theoretically undergo a Hofmann rearrangement. The reaction would be initiated by treatment with bromine and a strong base, such as sodium hydroxide. wikipedia.orgmasterorganicchemistry.com The key step involves the migration of the 1-fluorocyclobutyl group to the nitrogen atom, with the simultaneous loss of the carbonyl group as carbon dioxide, to form 1-fluoro-1-(aminomethyl)cyclobutane .
Hypothetical Hofmann-Type Rearrangement:
| Starting Material | Reagents | Key Intermediate | Product |
| 2-(1-fluorocyclobutyl)acetamide | 1. Br₂, NaOH, H₂O 2. Heat | 1-fluoro-1-(isocyanatomethyl)cyclobutane | 1-fluoro-1-(aminomethyl)cyclobutane |
This table represents a hypothetical reaction pathway.
A related transformation, the Curtius rearrangement, which also proceeds through an isocyanate intermediate, has been successfully applied to a cyclobutane derivative in the synthesis of novel α-trifluoromethyl cyclobutane-containing building blocks. bioorganica.com.ua In this documented case, a cyclobutanecarboxylic acid was converted to an acyl azide, which then rearranged to the isocyanate and was subsequently trapped to form an amine. bioorganica.com.ua This precedent lends credibility to the potential success of a Hofmann-type rearrangement on a suitably functionalized 1-fluorocyclobutane derivative.
Oxidative Cleavage of the Cyclobutane Ring
The high ring strain of cyclobutanes makes them susceptible to ring-opening reactions, including oxidative cleavage. youtube.comyoutube.comyoutube.comyoutube.com This process typically involves strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃), followed by a workup. youtube.com The presence of a fluorine atom at a quaternary center in this compound would likely influence the regioselectivity and rate of such a cleavage.
Theoretically, oxidative cleavage of the cyclobutane ring in a derivative of our target molecule, for instance, This compound-2,3-diol , could be achieved using an oxidant like periodic acid (HIO₄). youtube.com The cleavage of the C2-C3 bond would be expected, leading to a linear dicarbonyl compound. The stability of the resulting carbocationic intermediates and the electronic influence of the fluorine atom would be critical factors in determining the reaction outcome.
Hypothetical Oxidative Cleavage:
| Substrate | Oxidizing Agent | Expected Products |
| This compound-2,3-diol | Periodic acid (HIO₄) | A linear dicarbonyl compound |
This table represents a hypothetical reaction pathway.
Chemoselectivity and Regioselectivity in Reactions of Fluorinated Cyclobutanes
The presence of multiple reactive sites in this compound—the C-I bond, the C-F bond, and the C-C bonds of the cyclobutane ring—raises questions of chemoselectivity and regioselectivity. The C-I bond is the most likely site for nucleophilic substitution due to the lower bond strength of carbon-iodine compared to carbon-fluorine.
In reactions involving nucleophiles, attack would be expected to occur at the methylene (B1212753) carbon of the iodomethyl group, displacing the iodide ion. The fluorine atom's strong inductive effect would likely deactivate the C1 carbon towards nucleophilic attack.
In potential elimination reactions, the regioselectivity would be influenced by the acidity of the protons on the cyclobutane ring. The protons on the carbon adjacent to the fluorine-bearing carbon may exhibit enhanced acidity, potentially leading to the formation of a cyclobutene derivative under suitable basic conditions. Boron-directed cycloadditions have been shown to provide excellent regiocontrol in the synthesis of fluoroalkyl-substituted aromatic compounds, highlighting a strategy for achieving selectivity in reactions involving fluorinated building blocks. nih.gov
Stereochemical Control in Cyclobutane Transformations
The stereochemistry of the puckered cyclobutane ring plays a crucial role in its reactions. capes.gov.br For this compound, which is a chiral molecule, reactions at the stereocenter (C1) or at adjacent positions could proceed with varying degrees of stereochemical control.
In nucleophilic substitution reactions at the iodomethyl group, the stereocenter at C1 would likely remain intact. However, if a reaction were to proceed via an Sₙ1-type mechanism involving the formation of a carbocation at C1 (which is unlikely due to the destabilizing effect of the adjacent fluorine), racemization would be expected.
For reactions occurring at other positions on the ring, the existing stereocenter would direct the approach of reagents, potentially leading to diastereoselective outcomes. For example, the addition to a double bond in a cyclobutene precursor to this compound would likely occur from the less sterically hindered face of the ring. The synthesis of thio-substituted cyclobutanes via Michael addition to cyclobutenes has demonstrated the potential for high diastereoselectivity and enantioselectivity using chiral catalysts. rsc.org
Mechanistic Investigations and Elucidation of Reaction Pathways
Characterization of Reactive Intermediates
The study of reactive intermediates is fundamental to understanding reaction mechanisms. For a molecule with the structural features of 1-fluoro-1-(iodomethyl)cyclobutane, several types of intermediates could be postulated to play a role in its chemical transformations.
Biradical Intermediates in Ring Contractions and Cleavages
Reactions involving the cleavage of the strained cyclobutane (B1203170) ring or its contraction to a cyclopropane (B1198618) derivative could potentially proceed through biradical intermediates. Theoretical studies on the thermal decomposition of cyclobutane have shown that the reaction can proceed through a tetramethylene biradical intermediate. arxiv.org The formation of 1,4-biradicals is a known pathway for the ring-opening of cyclobutanes, which can subsequently lead to various products. researchgate.net In the context of this compound, homolytic cleavage of the carbon-iodine bond or ring-opening could generate such biradical species, whose subsequent reactions would dictate the final product distribution.
Carbocationic Intermediates in Rearrangement Pathways
The presence of a halogen atom, particularly iodine, which can act as a leaving group, suggests the possibility of forming carbocationic intermediates. The hydrolysis of alkyl halides with a cyclobutane ring, for instance, can proceed through a carbocation, which may then undergo rearrangement. chemistrysteps.com Ring expansion of a cyclobutylmethyl cation to a cyclopentyl cation is a common rearrangement driven by the relief of ring strain. chemistrysteps.comyoutube.comyoutube.com For this compound, the departure of the iodide ion would generate a primary carbocation, which is generally unstable. However, this could be a precursor to rearrangement pathways. The presence of a fluorine atom on the same carbon would significantly influence the stability and reactivity of such a carbocation. Studies on α-fluorocarbocations indicate they are highly reactive intermediates. nih.gov
Hypervalent Iodine Species and Iodonitrene Intermediates
While this compound is not itself a hypervalent iodine compound, it could be a precursor or product in reactions involving such species. Hypervalent iodine reagents are known to mediate a wide range of transformations, including fluorinations and ring rearrangements. researchgate.netresearchgate.net For example, the reaction of cyclopropanes with hypervalent iodine reagents can lead to ring-opening and fluorination. researchgate.net It is conceivable that similar chemistry could be applied to or result from this compound. Furthermore, reactions involving the iodine atom could potentially lead to the formation of hypervalent iodine intermediates under specific oxidative conditions.
Diradical Species and Their Electronic Stabilization
Similar to biradical intermediates, diradical species could be involved in the reactions of this compound. The electronic effects of the fluorine and iodomethyl substituents would play a crucial role in the stabilization of any radical centers formed on the cyclobutane ring. The high electronegativity of fluorine and the polarizability of the carbon-iodine bond would influence the electronic distribution and subsequent reactivity of these intermediates.
Concerted versus Stepwise Reaction Mechanisms
A fundamental question in any mechanistic study is whether a reaction proceeds through a single, concerted step or a multi-step, stepwise pathway involving discrete intermediates. acs.org A concerted reaction involves the simultaneous breaking and forming of bonds in a single transition state. researchgate.net In contrast, a stepwise mechanism involves the formation of one or more intermediates, each with its own transition state for formation and consumption. researchgate.net
For this compound, a substitution or elimination reaction could, in principle, follow either a concerted (e.g., SN2 or E2) or a stepwise (e.g., SN1 or E1) pathway. The choice of mechanism would be influenced by factors such as the nature of the substrate, the solvent, and the attacking nucleophile or base. The steric hindrance around the reaction center and the stability of potential intermediates (carbocations or radicals) would be key determinants.
Stereochemical Outcomes and Retention of Configuration
The stereochemical course of reactions involving this compound is anticipated to be highly dependent on the reaction conditions and the nature of the nucleophile or reagent involved. Given the structure of the molecule, with a quaternary stereocenter bearing a fluorine atom, reactions at the adjacent iodomethyl group would be of primary interest from a stereochemical perspective.
In a classical SN2 reaction at the primary carbon of the iodomethyl group, the stereocenter at C1 is not directly involved in the bond-breaking or bond-forming steps. Therefore, the reaction is expected to proceed with retention of configuration at the C1 stereocenter. For instance, the substitution of iodide with a nucleophile (e.g., cyanide, azide) would likely yield the corresponding product with the original stereochemistry at the fluorinated carbon intact.
However, should the reaction proceed through a pathway involving the formation of a carbocation, the stereochemical outcome could be more complex. For example, under solvolytic conditions that might favor an SN1-type mechanism, ionization of the iodide could potentially be assisted by the cyclobutane ring, leading to a ring-expanded cyclopentyl cation. In such a scenario, the stereochemical information at the original C1 center could be lost, leading to a racemic or diastereomeric mixture of products.
The presence of the fluorine atom at the quaternary center is expected to have a significant electronic influence. Its strong electron-withdrawing nature would destabilize any developing positive charge at C1, making a classic SN1 reaction at this center highly unfavorable. This inductive effect would also influence the reactivity of the adjacent iodomethyl group, potentially slowing down SN2 reactions due to steric hindrance and electronic effects.
A hypothetical representation of stereochemical outcomes is presented in the table below.
| Reaction Type | Nucleophile/Reagent | Expected Major Stereochemical Outcome at C1 |
| SN2 Substitution | Strong, non-basic nucleophiles (e.g., CN⁻, N₃⁻) | Retention of Configuration |
| Solvolysis | Protic solvents (e.g., H₂O, EtOH) | Potential for racemization/diastereomerization via carbocationic rearrangement |
| Radical Reaction | Radical initiator (e.g., AIBN), H-donor (e.g., Bu₃SnH) | Retention of Configuration |
Influence of Reaction Conditions on Mechanism
The reaction mechanism for transformations of this compound is profoundly influenced by the reaction conditions, including the choice of solvent, temperature, and the nature of the reagents.
Solvent Effects: The polarity and protic nature of the solvent play a critical role in dictating the reaction pathway.
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are known to favor SN2 reactions. They can solvate the cation but not the anion, leaving the nucleophile "naked" and highly reactive. In such solvents, substitution at the iodomethyl group would be the expected pathway.
Polar Protic Solvents (e.g., water, ethanol, formic acid): These solvents favor SN1-type reactions by stabilizing both the carbocation intermediate and the leaving group. For this compound, these conditions might promote solvolysis with potential for Wagner-Meerwein rearrangements, leading to ring-expanded cyclopentyl products. The high strain of the cyclobutane ring could provide a driving force for such a rearrangement.
Temperature Effects: Higher reaction temperatures generally provide the necessary activation energy for reactions to overcome higher energy barriers. For this compound, elevated temperatures might favor elimination reactions or more complex rearrangements over simple substitution, especially in the presence of a strong, hindered base.
Influence of the Nucleophile/Base:
Strong, non-basic nucleophiles (e.g., I⁻, Br⁻, CN⁻, N₃⁻) will favor SN2 substitution at the primary carbon.
Strong, hindered bases (e.g., potassium tert-butoxide) could promote elimination reactions, although the geometry of the cyclobutane ring might not be ideal for a concerted E2 pathway.
Weak nucleophiles/weak bases (e.g., H₂O, ROH) in conjunction with polar protic solvents will favor solvolysis (SN1/E1).
The following table summarizes the likely mechanistic pathways under different conditions.
| Solvent Type | Reagent Type | Probable Mechanism |
| Polar Aprotic | Strong, non-basic nucleophile | SN2 |
| Polar Protic | Weak nucleophile (Solvent) | SN1 with potential rearrangement |
| Nonpolar | Radical initiator | Radical substitution |
| Polar Aprotic | Strong, hindered base | E2 (potentially disfavored) |
Substituent Effects on Reaction Mechanisms and Rates
The reactivity of this compound is significantly modulated by its inherent structural and electronic features. The key substituents to consider are the fluorine atom, the iodomethyl group, and the cyclobutane ring itself.
Fluorine Atom: The highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect (-I effect). This effect has several consequences:
Destabilization of Carbocations: It strongly destabilizes any potential carbocation at the C1 position, making an SN1 reaction at this center virtually impossible under normal conditions. It also disfavors the formation of a carbocation at the adjacent methylene (B1212753) carbon of the iodomethyl group.
Influence on SN2 Reactivity: The inductive effect can slightly retard the rate of an SN2 reaction at the iodomethyl group by withdrawing electron density from the reaction center.
Steric Effects: Although small, the fluorine atom contributes to the steric bulk around the reaction center, potentially hindering the approach of a nucleophile in an SN2 reaction.
Iodomethyl Group: The C-I bond is relatively weak and long, making the iodide a good leaving group. This facilitates nucleophilic substitution reactions at the primary carbon.
Cyclobutane Ring: The four-membered ring has significant angle strain and torsional strain. This inherent strain can be a driving force for reactions that lead to ring-opening or ring-expansion. In the context of a carbocationic intermediate, a 1,2-alkyl shift to form a less-strained cyclopentyl ring is a highly probable event. This is a classic example of a Wagner-Meerwein rearrangement.
A comparative analysis of the hypothetical effects of different substituents at the 1-position on the rate of a hypothetical SN2 reaction at the iodomethyl group is presented below.
| Substituent at C1 (X in 1-X-1-(iodomethyl)cyclobutane) | Relative Predicted SN2 Rate | Rationale |
| H | 1 (Reference) | Baseline reactivity. |
| F | < 1 | Strong -I effect withdraws electron density from the reaction center; minor steric hindrance. |
| CH₃ | < 1 | +I effect is offset by significant steric hindrance from the methyl group. |
| OH | < 1 | -I effect and potential for hydrogen bonding to interfere with the nucleophile. |
Computational and Theoretical Studies
Analysis of Ring Strain Energy in Cyclobutane (B1203170) Derivatives
The cyclobutane ring, a four-membered carbocycle, is characterized by significant ring strain, a consequence of its deviation from the ideal geometries of sp³-hybridized carbon atoms. This inherent strain influences the molecule's stability and reactivity. Computational chemistry provides powerful tools to quantify and understand the components of this strain. The total ring strain energy (RSE) of cyclobutane is substantial, calculated to be around 26-28 kcal/mol. masterorganicchemistry.com This high RSE makes the ring susceptible to opening reactions that relieve this strain. youtube.com
The total ring strain in cyclobutane is primarily a combination of two factors: angle strain and torsional strain. masterorganicchemistry.com
Angle Strain (Baeyer Strain): Arises from the deviation of the internal C-C-C bond angles from the ideal tetrahedral angle of 109.5°. masterorganicchemistry.comlibretexts.org If cyclobutane were a perfect square, the bond angles would be 90°, leading to considerable angle strain. masterorganicchemistry.com To alleviate some of this strain, the ring puckers. libretexts.orglumenlearning.com This puckering, however, slightly decreases the bond angles to about 88°, meaning significant angle strain remains. lumenlearning.comlibretexts.org
Torsional Strain (Pitzer Strain): Results from the eclipsing of C-H bonds on adjacent carbon atoms. masterorganicchemistry.comosti.gov A planar cyclobutane conformation would force all adjacent C-H bonds into a fully eclipsed arrangement, creating high torsional strain. libretexts.orglumenlearning.com The ring adopts a non-planar, puckered or "butterfly" conformation to reduce these eclipsing interactions. masterorganicchemistry.comlumenlearning.com In this puckered state, the out-of-plane dihedral angle is about 25°, which relieves some, but not all, of the torsional strain as the C-H bonds are not perfectly staggered. libretexts.orglumenlearning.com
The final puckered geometry of cyclobutane is a compromise, minimizing the total energy by balancing the reduction in torsional strain against a slight increase in angle strain compared to the planar form. libretexts.orglumenlearning.com
| Strain Type | Contribution in Planar Cyclobutane | Contribution in Puckered Cyclobutane | Rationale |
| Angle Strain | High (90° bond angles) | Very High (88° bond angles) | Deviation from the ideal 109.5° tetrahedral angle. masterorganicchemistry.comlibretexts.org |
| Torsional Strain | Very High (fully eclipsed C-H bonds) | Reduced (partially staggered C-H bonds) | Puckering moves adjacent hydrogen atoms away from a direct eclipsing conformation. libretexts.orglumenlearning.com |
Computationally, ring strain energy (RSE) is not a direct observable but is calculated as the difference between the actual energy of the cyclic molecule and the energy of a hypothetical, strain-free reference compound. numberanalytics.commdpi.com This is typically achieved by calculating the enthalpy change of a balanced chemical reaction where the reactants include the strained ring and the products are unstrained, open-chain molecules. osti.gov
Several high-level computational methods are employed to accurately determine these energies:
Composite Correlated Molecular Orbital Theories: Methods like the Gaussian-3 (G3) theory and its variant G3(MP2) provide highly accurate energies. osti.govnih.gov These composite methods combine results from several different calculations at various levels of theory and basis sets to approximate the accuracy of more computationally expensive methods. osti.gov
Density Functional Theory (DFT): DFT methods, such as the widely used B3LYP functional, offer a good balance between computational cost and accuracy for calculating the properties of molecular systems, including their geometries and energies for RSE determination. researchgate.netresearchgate.net
Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered a "gold standard" in quantum chemistry for their high accuracy in energy calculations, though they are computationally demanding. osti.gov
These methods are often used to model isodesmic or homodesmotic reactions, which are designed to cancel out systematic errors in the calculations by preserving the number and types of bonds on both sides of the reaction equation. researchgate.net Studies using the G3(MP2) method have been effective in calculating the RSE for a variety of four-membered ring systems, showing a significant decrease in strain when moving from four to five-membered rings. nih.gov
| Computational Method | Description | Application in RSE Calculation |
| G3(MP2) | A composite method that approximates high-level correlation energy. osti.gov | Used to calculate accurate enthalpies of formation for use in homodesmotic reactions to determine RSE. osti.govnih.gov |
| DFT (e.g., B3LYP) | A quantum mechanical method that models electron correlation via a functional of the electron density. researchgate.net | Widely used for geometry optimization and energy calculations due to its favorable accuracy-to-cost ratio. researchgate.netresearchgate.net |
| CBS-QB3 | A complete basis set composite method. | Employed for high-accuracy thermochemical calculations, including activation energies for ring-opening reactions. arxiv.org |
| CCSD(T) | A high-accuracy, but computationally expensive, wave-function based method. osti.gov | Often used as a benchmark for single-point energy calculations on geometries optimized with other methods like DFT or MP2. osti.govresearchgate.net |
The introduction of substituents onto the cyclobutane ring can alter the ring strain energy. The effects depend on the size, electronegativity, and conformational preferences of the substituent.
Conformational Analysis of 1-Fluoro-1-(iodomethyl)cyclobutane and Analogues
The non-planar, puckered conformation of the cyclobutane ring is central to its stereochemistry. The presence of substituents dictates the preferred puckering mode and the orientation of the substituents in space.
The cyclobutane ring is not static; it undergoes a rapid ring inversion process between two equivalent puckered "butterfly" conformations. saskoer.ca The energy barrier for this inversion is very low, on the order of 1-2 kcal/mol. ic.ac.uk This means that at room temperature, the ring is in constant, rapid flux.
When substituents are present, the two puckered conformations may no longer be equivalent in energy. The system will exist as an equilibrium mixture, favoring the conformation that minimizes unfavorable steric interactions. For a 1,1-disubstituted cyclobutane like this compound, the two substituents will occupy one axial-like and one equatorial-like position on the puckered ring. The ring puckering will seek a balance to accommodate the steric and electronic demands of both the fluorine and the iodomethyl groups. The equilibrium will lie towards the conformer that places the bulkier group in a more sterically favorable position, though electronic effects can also play a crucial role. ic.ac.uk
The conformational preferences of organofluorine compounds are heavily influenced by stereoelectronic effects stemming from the unique properties of the C-F bond. beilstein-journals.org These effects are critical in determining the most stable conformation of this compound.
Key stereoelectronic interactions involving fluorine include:
Hyperconjugation: This involves the donation of electron density from a bonding orbital or lone pair into an adjacent empty antibonding orbital. A significant interaction is the donation from an adjacent C-H or C-C sigma bonding orbital into the low-lying antibonding orbital of the C-F bond (σ → σC-F). Conversely, and often more importantly, donation from a lone pair on fluorine into an adjacent antibonding orbital (nF → σ) can occur. These hyperconjugative effects can stabilize specific gauche or antiperiplanar arrangements. beilstein-journals.orgnih.gov
In fluorinated cyclic systems like fluorocyclohexane, a balance of steric and stereoelectronic effects determines the axial versus equatorial preference of the fluorine atom. researchgate.net For this compound, the conformation will be governed by a complex interplay between the steric bulk of the iodomethyl group, which would favor an equatorial-like position, and the stereoelectronic effects of the fluorine atom, which may favor a specific alignment (axial or equatorial) to maximize stabilizing hyperconjugative interactions and minimize unfavorable dipole-dipole repulsions with the C-I bond and the rest of the ring. beilstein-journals.orgnih.gov
Computational Prediction of Stable Conformers (e.g., Ab Initio, DFT)
Computational chemistry provides powerful tools for predicting the three-dimensional structure of molecules. For this compound, methods such as Ab Initio and Density Functional Theory (DFT) are essential for identifying its most stable conformations.
High-level ab initio calculations and DFT studies on the parent cyclobutane molecule have definitively shown that the four-membered ring is not planar. nih.govnih.gov It adopts a "puckered" or bent conformation to alleviate the torsional strain that would be present in a planar structure. nih.govresearchgate.net The barrier to inversion between the two equivalent puckered forms is relatively low, estimated to be around 482-498 cm⁻¹ (approximately 5.8-6.0 kJ/mol). nih.govnih.gov
For a substituted cyclobutane like this compound, the presence of substituents breaks this symmetry, leading to distinct conformers with different energies. The primary conformational question involves the orientation of the bulky iodomethyl group relative to the puckered ring. Computational modeling would explore the potential energy surface by systematically rotating the C1-CH₂I bond and varying the ring's puckering angle. These calculations, typically performed using basis sets like 6-311++G(d,p), can predict the geometries of various conformers and their relative stabilities. quora.com
The two principal conformers would likely be characterized by the position of the iodomethyl group: one where it is in an "axial-like" position and another where it is in an "equatorial-like" position. DFT calculations would be employed to optimize the geometry of each potential conformer and calculate its electronic energy, allowing for the determination of the global minimum energy structure.
| Conformer | Description | Predicted Relative Stability | Computational Method |
|---|---|---|---|
| Equatorial-like | The iodomethyl group occupies a position analogous to an equatorial position in cyclohexane, minimizing steric hindrance with the rest of the ring. | Most Stable (Global Minimum) | DFT (e.g., B3LYP/6-311++G(d,p)), Ab Initio (e.g., MP2) |
| Axial-like | The iodomethyl group is positioned perpendicular to the approximate plane of the ring, leading to potential steric clashes. | Less Stable | DFT (e.g., B3LYP/6-311++G(d,p)), Ab Initio (e.g., MP2) |
Electronic Structure and Bonding Analysis
Molecular Orbital Contributions in Halogenated Cyclobutanes
The electronic behavior of this compound is governed by its molecular orbitals (MOs), which are formed from the combination of atomic orbitals. The fluorine and iodine atoms significantly influence the energy and composition of these MOs.
The bonding in the cyclobutane ring is primarily described by sigma (σ) molecular orbitals resulting from the overlap of sp³ hybrid orbitals on the carbon atoms. youtube.comslideshare.net The introduction of the highly electronegative fluorine atom and the less electronegative but more polarizable iodine atom at C1 creates highly polarized C-F and C-I sigma bonds.
A qualitative molecular orbital analysis suggests:
HOMO (Highest Occupied Molecular Orbital): The HOMO is critical as it often acts as the electron donor in chemical reactions. In this molecule, the HOMO is likely to have significant contributions from the lone pair electrons of the iodine atom. The p-orbitals of iodine are higher in energy than those of fluorine, making them more available for donation.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the primary electron acceptor. The LUMO is expected to be the antibonding sigma orbital of the C-I bond (σC-I). This orbital is lower in energy than the σC-F and σ*C-H bonds, making the C-I bond the most likely site for nucleophilic attack and the iodide the best leaving group.
Inductive and Resonance Effects of Fluorine and Iodine
The reactivity and electronic properties of the C1 carbon are heavily modulated by the inductive and resonance effects of the attached fluorine and iodine atoms.
Inductive Effect (-I): This effect involves the polarization of a sigma bond due to differences in electronegativity. youtube.com Both fluorine and iodine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, pulling electron density away from the carbon atom. Fluorine is the most electronegative element, so its -I effect is significantly stronger than that of iodine. youtube.comstackexchange.com This effect decreases with distance. libretexts.org
Resonance Effect (+M): Also known as the mesomeric effect, this involves the delocalization of lone pair electrons through π-systems. quora.com While halogens possess lone pairs that can be donated (+M effect), this effect is generally weak for saturated systems like cyclobutane. In cases where it can occur (e.g., with an adjacent carbocation), the effectiveness of the donation depends on the orbital overlap. The overlap between carbon's 2p orbital and fluorine's 2p orbital is efficient, whereas the overlap with iodine's larger 5p orbital is poor. quora.comstackexchange.com For halogens, the strong electron-withdrawing inductive effect typically dominates over the weaker electron-donating resonance effect. quora.com
| Effect | Fluorine | Iodine | Impact on C1 Carbon |
|---|---|---|---|
| Inductive Effect (-I) | Strongly electron-withdrawing | Weakly electron-withdrawing | Creates a significant partial positive charge (δ+) |
| Resonance Effect (+M) | Weakly electron-donating (effective 2p-2p overlap if a p-orbital is available on C1) | Very weakly electron-donating (poor 2p-5p overlap) | Can stabilize an adjacent carbocation, but is generally outweighed by the -I effect |
| Net Electronic Effect | Strongly electron-withdrawing | Weakly electron-withdrawing | The C1 carbon is electron-deficient. |
Prediction of Reactivity and Mechanistic Pathways
Transition State Characterization and Activation Energy Calculations
Computational chemistry is instrumental in mapping out the potential reaction pathways for this compound. By modeling the transition state (TS)—the highest energy point along a reaction coordinate—chemists can predict the feasibility and kinetics of a reaction.
For a potential Sₙ2 reaction, where a nucleophile attacks the methylene (B1212753) carbon and displaces the iodide, computational methods like DFT can be used to locate the transition state geometry. youtube.com The calculation would determine the structure of the TS, where the nucleophile-carbon bond is partially formed and the carbon-iodine bond is partially broken. The energy difference between the reactants and this transition state is the activation energy (Ea). A lower activation energy implies a faster reaction. Similar calculations could be performed for elimination reactions or ring-opening processes. nih.gov
Modeling of Reactive Intermediates
Many chemical reactions proceed through short-lived, high-energy reactive intermediates. Computational modeling allows for the study of these transient species, which are often difficult to observe experimentally.
For this compound, several intermediates can be envisioned:
Homolytic Cleavage: Cleavage of the weak C-I bond can generate an iodomethyl radical. This process is relevant in radical reactions.
Heterolytic Cleavage: Loss of the iodide anion (I⁻) would generate a carbocation on the methylene carbon. This primary carbocation would be highly unstable and likely to rearrange.
Ring-Opening Intermediates: Under certain conditions, particularly those involving electrophilic attack or radical initiation, the strained cyclobutane ring can open, leading to the formation of linear intermediates. researchgate.netacs.orgnih.gov For instance, electrophilic addition to the ring could initiate a ring-opening to form a more stable carbocationic intermediate.
Computational methods can calculate the structure, energy, and charge distribution of these intermediates, providing crucial information about their stability and subsequent reactivity. acs.org This modeling helps to rationalize observed product distributions and predict the outcomes of new reactions.
| Reaction Type | Potential Intermediate | Description | Computational Focus |
|---|---|---|---|
| Nucleophilic Substitution (at CH₂I) | Pentacoordinate Transition State | A nucleophile attacks the CH₂ carbon, displacing the iodide ion. | Geometry and energy of the Sₙ2 transition state. |
| Radical Reaction | 1-Fluoro-1-(radicalomethyl)cyclobutane | Homolytic cleavage of the C-I bond, often initiated by light or a radical initiator. | Spin density distribution and stability of the carbon-centered radical. |
| Ring-Opening | 1,4-biradical or linear carbocation | Breakage of a C-C bond in the strained ring, leading to a linear species. nih.gov | Energy profile of the ring-opening process and structure of the resulting intermediates. |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy would be the primary tool for establishing the connectivity and stereochemistry of 1-Fluoro-1-(iodomethyl)cyclobutane. The analysis of ¹H and ¹⁹F NMR spectra, along with their coupling constants, would provide definitive proof of its structure.
The ¹H NMR spectrum of this compound is expected to exhibit complex multiplets for the cyclobutane (B1203170) ring protons and a distinct signal for the iodomethyl protons. The chemical shifts of the ring protons would be influenced by the electronegative fluorine atom and the bulky iodomethyl group. The protons on the carbon bearing the fluorine and iodomethyl groups (C1) are absent. The protons on the adjacent carbons (C2 and C4) would likely appear as complex multiplets due to both geminal and vicinal coupling to other protons and coupling to the fluorine atom. The protons on the C3 carbon would also present as a multiplet. The iodomethyl protons (-CH₂I) would likely appear as a doublet due to coupling with the fluorine atom across three bonds (³JHF).
The ¹⁹F NMR spectrum is anticipated to show a single resonance, as there is only one fluorine atom in the molecule. This signal would be split into a complex multiplet due to coupling with the vicinal and geminal protons on the cyclobutane ring and the protons of the iodomethyl group. The chemical shift of this fluorine signal would be characteristic of a tertiary alkyl fluoride (B91410). General trends suggest that the chemical shifts in fluorinated compounds can be sensitive to the local electronic environment. nih.govnih.gov
Hypothetical ¹H and ¹⁹F NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | |||
| Ring CH₂ (C2, C4) | 2.0 - 3.0 | m | JHH, JHF |
| Ring CH₂ (C3) | 1.8 - 2.5 | m | JHH |
| -CH₂I | 3.2 - 3.8 | d | ³JHF |
| ¹⁹F | |||
| C-F | -150 to -190 | m | JHF |
Note: This table represents a hypothetical prediction based on known spectroscopic trends for similar structures and is not based on experimental data.
The magnitudes of the various proton-proton (JHH) and proton-fluorine (JHF) coupling constants would be critical for determining the stereochemistry of the molecule, particularly the puckering of the cyclobutane ring. Vicinal coupling constants (³J) are highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By analyzing the ³JHH and ³JHF values, the preferred conformation of the four-membered ring could be inferred. For instance, different coupling constants would be expected for axial and equatorial protons relative to the fluorine and iodomethyl substituents. Studies on other fluorinated cyclobutanes have demonstrated the utility of coupling constants in conformational analysis. tandfonline.com
The chemical shifts of the cyclobutane ring protons and carbons are significantly influenced by the nature and orientation of the substituents. The fluorine atom, being highly electronegative, is expected to deshield the adjacent protons and carbons. The iodomethyl group would also exert both steric and electronic effects. The substituent chemical shift (SCS) effects in cyclobutane rings are known to be complex and can be influenced by the ring's conformation. In related systems, the interplay of through-bond and through-space effects of substituents on chemical shifts has been a subject of detailed study. tandfonline.com
Vibrational Spectroscopy for Conformational Dynamics
The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C-F, and C-I stretching and bending vibrations. The C-H stretching vibrations of the cyclobutane and iodomethyl groups would appear in the region of 2800-3000 cm⁻¹. The C-F stretching vibration typically gives a strong absorption band in the 1000-1400 cm⁻¹ region. The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹. The presence of these characteristic bands would confirm the presence of the respective functional groups. The IR spectrum of unsubstituted cyclobutane shows prominent peaks for CH₂ stretching and bending modes, which would be modified by the substituents in the target molecule. elixirpublishers.com
Hypothetical IR Absorption Frequencies for this compound:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (ring) | 2850 - 3000 | Medium-Strong |
| C-H stretch (-CH₂I) | 2850 - 2960 | Medium |
| C-F stretch | 1000 - 1400 | Strong |
| C-I stretch | 500 - 600 | Medium-Weak |
| Ring vibrations | 800 - 1200 | Medium |
Note: This table is a hypothetical representation and not based on experimental data.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecular skeleton, including the ring puckering and breathing modes of the cyclobutane ring. The puckered, non-planar conformation of the cyclobutane ring gives rise to a characteristic low-frequency ring-puckering vibration. The frequency of this mode is sensitive to the nature and mass of the substituents on the ring. For this compound, this vibration would likely be observed in the far-IR or low-frequency Raman spectrum. Detailed analysis of this and other skeletal modes could provide insights into the conformational dynamics and the energy barrier for ring inversion.
Emerging Spectroscopic Methods for Cyclobutane Characterization (e.g., Microwave Spectroscopy)
A thorough search of scientific literature and spectroscopic databases has revealed no specific experimental data on the advanced spectroscopic characterization of This compound , particularly using emerging methods like microwave spectroscopy.
Microwave spectroscopy is a powerful gas-phase technique used to determine the precise molecular structure and rotational dynamics of molecules that possess a permanent dipole moment. tanta.edu.eglibretexts.org The analysis of the rotational spectrum of a molecule provides highly accurate rotational constants, from which bond lengths, bond angles, and conformational isomers can be determined with high precision. tanta.edu.egmdpi.com
For a molecule like this compound, microwave spectroscopy could, in principle, provide detailed information on:
The puckering of the cyclobutane ring.
The conformational preferences of the iodomethyl and fluoro substituents (i.e., axial vs. equatorial positions).
The precise bond lengths and angles involving the fluorine and iodine atoms.
While general studies on the conformational properties and spectroscopic analysis of other fluorinated or substituted cyclobutanes exist, these findings cannot be directly extrapolated to provide accurate data for the specific compound . acs.orgchemrxiv.orgacs.org The unique combination of a fluorine atom and an iodomethyl group on the same carbon atom of a cyclobutane ring would lead to a unique set of rotational constants and a specific microwave spectrum.
Currently, there are no published research findings detailing the microwave spectrum, rotational constants, or structural parameters for This compound . Therefore, no data tables of its spectroscopic properties using these advanced methods can be generated at this time.
Applications of 1 Fluoro 1 Iodomethyl Cyclobutane in Advanced Organic Synthesis
Utility as a Versatile Building Block in the Synthesis of Complex Molecules
The inherent strain of the cyclobutane (B1203170) ring and the presence of two distinct functional groups make 1-Fluoro-1-(iodomethyl)cyclobutane a potentially versatile precursor for more elaborate molecular structures. The carbon-iodine bond is relatively weak and susceptible to a range of reactions, including nucleophilic substitution, cross-coupling reactions, and radical processes.
The term sp³-rich refers to molecules with a high proportion of saturated carbon atoms, leading to three-dimensional structures that are of great interest in drug discovery for improved target binding and physicochemical properties. The cyclobutane moiety of this compound inherently contributes to this sp³-richness. The iodomethyl group can serve as a handle for the introduction of various substituents or for the construction of fused or spirocyclic heterocyclic systems. For instance, reaction with nitrogen, oxygen, or sulfur nucleophiles could lead to the formation of azetidines, oxetanes, or thietanes fused or appended to the fluorocyclobutane (B14750743) ring.
The strain energy of the cyclobutane ring can be harnessed in synthetic strategies to build more complex and strained polycyclic frameworks. The iodomethyl group can participate in intramolecular cyclization reactions, forming bicyclic or polycyclic systems containing the fluorinated cyclobutane core. Methodologies like strain-release-driven reactions could potentially be applied to derivatives of this compound to access unique molecular scaffolds.
Diversification of Cyclobutane-Derived Scaffolds
The ability to selectively modify different parts of a molecule is a cornerstone of modern synthetic chemistry. This compound offers multiple sites for diversification, allowing for the generation of a library of related compounds from a single starting material.
The primary site for post-synthetic functionalization is the iodomethyl group. The iodide is an excellent leaving group, facilitating substitution reactions with a wide array of nucleophiles. This allows for the introduction of amines, alcohols, thiols, azides, and other functional groups. Furthermore, the carbon-iodine bond can be utilized in various carbon-carbon bond-forming reactions, such as Suzuki, Sonogashira, and Stille couplings, after conversion to a suitable organometallic species. This enables the attachment of aryl, alkynyl, and vinyl groups, significantly expanding the chemical space accessible from this building block.
Creating complex chemical architectures from this compound would likely involve multi-step synthetic sequences that exploit the reactivity of both the iodo and fluoro substituents. For example, a synthetic strategy could first involve a reaction at the iodomethyl group, followed by a transformation that involves the fluorine atom or the cyclobutane ring itself. The fluorine atom, while generally unreactive, can influence the reactivity of adjacent groups and can be a site for specific chemical modifications under harsh conditions or through specialized fluorination/defluorination chemistry.
Research Applications in Radiochemistry
The incorporation of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, is a key strategy in the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology, neurology, and cardiology.
While no specific studies detailing the radiolabeling of this compound with ¹⁸F have been found, its structure suggests it could be a precursor for ¹⁸F-labeled PET tracers. The non-radioactive fluorine atom could be replaced with ¹⁸F via nucleophilic substitution, although this would likely require harsh conditions. A more plausible strategy would be to use a derivative where the iodomethyl group is converted into a suitable leaving group for radiofluorination. For example, the iodo group could be replaced by a tosylate or mesylate, which are commonly used precursors for the introduction of [¹⁸F]fluoride. The resulting ¹⁸F-labeled cyclobutane derivative could then be evaluated as a potential PET imaging agent. The presence of the cyclobutane scaffold could offer unique metabolic stability and distribution profiles in vivo.
Precursor for Radiolabeling in Positron Emission Tomography (PET) Research
The introduction of a fluorine atom and an iodomethyl group onto a cyclobutane scaffold endows this compound with properties that are highly advantageous for PET research. The presence of the iodine atom provides a site for radiosynthesis, specifically for the introduction of a positron-emitting isotope, most notably Fluorine-18 ([¹⁸F]), a widely used radionuclide in PET imaging.
The general strategy involves the nucleophilic substitution of the iodide with [¹⁸F]fluoride. The cyclobutane ring itself is a desirable structural motif in medicinal chemistry, offering a three-dimensional framework that can mimic or introduce conformational constraints to biologically active molecules. The additional fluorine atom can enhance metabolic stability and binding affinity of the final radiotracer to its biological target.
Although direct studies showcasing the use of this compound as a PET precursor are not widely published, research on analogous structures highlights the potential of this approach. For instance, the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) for tumor imaging demonstrates the utility of fluorinated cyclobutane derivatives in PET. nih.gov In these cases, a suitable leaving group on the cyclobutane ring is displaced by [¹⁸F]fluoride to generate the final PET tracer. nih.gov The iodomethyl group in this compound serves as an excellent leaving group for such radiofluorination reactions.
Table 1: Key Properties for PET Precursor Application
| Property | Significance in PET Radiolabeling |
| Iodomethyl Group | Serves as an effective leaving group for nucleophilic substitution with [¹⁸F]fluoride. |
| Fluorine Atom | Can enhance metabolic stability and binding affinity of the resulting radiotracer. |
| Cyclobutane Scaffold | Provides a rigid, three-dimensional core structure for designing novel imaging agents. |
Potential Roles in Specialty Chemical and Materials Science Research
The unique combination of a strained cyclobutane ring, a fluorine atom, and a reactive iodomethyl group makes this compound a versatile building block for the synthesis of novel specialty chemicals and advanced materials.
In the realm of specialty chemicals, this compound can be used as an intermediate to introduce the fluorocyclobutane moiety into larger, more complex molecules. The incorporation of fluorinated groups is a well-established strategy in medicinal chemistry and agrochemistry to modulate the physicochemical and biological properties of a compound, such as its lipophilicity, metabolic stability, and binding affinity.
In materials science, fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. While direct polymerization of this compound is not documented, its derivatives could potentially serve as monomers for the synthesis of novel fluorinated polymers with tailored properties. The cyclobutane unit can impart rigidity and unique conformational characteristics to the polymer backbone.
The reactivity of the iodomethyl group allows for a variety of chemical transformations, enabling the attachment of this fluorinated building block to other molecules or polymer chains. This versatility opens up possibilities for creating new materials with applications in areas such as advanced coatings, specialty membranes, and functional polymers.
Table 2: Potential Applications in Specialty Chemicals and Materials Science
| Field | Potential Role of this compound |
| Specialty Chemicals | Intermediate for the synthesis of complex fluorinated molecules with potential applications in pharmaceuticals and agrochemicals. |
| Materials Science | Building block for the creation of novel fluorinated polymers with unique thermal and chemical properties. |
While the full potential of this compound is yet to be fully explored, its unique chemical structure positions it as a compound of significant interest for future research and development in advanced organic synthesis, radiopharmaceutical chemistry, and materials science.
Comparative Studies with Analogous Cyclobutane Systems
Influence of Halogen Identity (F, Cl, Br, I) on Reactivity and Structure
The identity of the halogens in 1-halo-1-(halomethyl)cyclobutanes plays a pivotal role in determining both the structural parameters and the chemical reactivity of these compounds. The high ring strain of the cyclobutane (B1203170) ring, a consequence of its deviation from the ideal tetrahedral bond angle of 109.5° to approximately 88° in its puckered conformation, is a fundamental factor influencing its stability and reactivity. libretexts.org
Structural Influence:
Reactivity and Leaving Group Ability:
In the context of nucleophilic substitution reactions, the halogen on the methyl group (iodine in 1-fluoro-1-(iodomethyl)cyclobutane) typically acts as the leaving group. The ability of a species to function as a good leaving group is inversely related to its basicity. pressbooks.pub A weaker base is a better leaving group because it is more stable on its own and can better accommodate the negative charge it takes with it upon bond cleavage. pressbooks.pub
The leaving group ability of the halogens follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. pressbooks.pub This trend is a direct consequence of the basicity of the halide ions, which decreases down the group. libretexts.org Iodide (I⁻) is the conjugate base of a strong acid (hydroiodic acid, HI) and is therefore a very weak base, making it an excellent leaving group. quizlet.com Conversely, fluoride (B91410) (F⁻) is the conjugate base of a weak acid (hydrofluoric acid, HF) and is a relatively poor leaving group due to the high strength of the C-F bond. masterorganicchemistry.com
The fluorine atom at the 1-position of the cyclobutane ring also exerts a strong inductive electron-withdrawing effect. This effect renders the adjacent carbon atom, to which the iodomethyl group is attached, more electrophilic and thus more susceptible to nucleophilic attack. However, in certain contexts, such as nucleophilic aromatic substitution, fluorine's strong electron-withdrawing ability can actually increase the reaction rate. wikipedia.org
Table 1: Comparison of Halogen Properties and Their Influence on Reactivity
| Halogen | Electronegativity (Pauling Scale) | Atomic Radius (pm) | Carbon-Halogen Bond Strength (kJ/mol) | Leaving Group Ability | Basicity of X⁻ |
| F | 3.98 | 57 | ~485 | Poor | Strong |
| Cl | 3.16 | 102 | ~340 | Good | Weak |
| Br | 2.96 | 120 | ~285 | Very Good | Weaker |
| I | 2.66 | 138 | ~210 | Excellent | Weakest |
This table provides a generalized comparison of halogen properties relevant to their role in organic reactions.
Positional Isomerism in Fluoro(iodomethyl)cyclobutanes
The relative positions of the fluorine and iodomethyl substituents on the cyclobutane ring give rise to positional isomers, each with distinct chemical and physical properties. For instance, comparing this compound with a hypothetical 2-fluoro-1-(iodomethyl)cyclobutane or 1-fluoro-2-(iodomethyl)cyclobutane would reveal significant differences in reactivity and synthetic accessibility.
The 1,1-disubstitution pattern in this compound places the electron-withdrawing fluorine atom directly on the same carbon as the iodomethyl group. This geminal arrangement has a pronounced effect on the electrophilicity of the carbon center and the stability of any potential carbocationic intermediates that might form during a reaction.
In contrast, a 1,2- or 1,3-disubstitution pattern would separate the fluorine and iodomethyl groups. The inductive effect of the fluorine atom would be attenuated with distance, leading to a less electrophilic carbon in the C-I bond. The stereochemistry (cis/trans) of these isomers would also be a critical factor, influencing the molecule's conformation and how it interacts with other reagents. Recent studies on cis-1,2-disubstituted cyclobutanes have highlighted that their conformational properties can significantly impact physicochemical characteristics like lipophilicity when compared to their trans counterparts. nih.gov The specific arrangement of substituents on the cyclobutane ring can also direct the topology of larger molecular networks in crystal engineering. mdpi.com
Comparison with Non-Fluorinated Cyclobutane Analogues
To isolate the effect of the fluorine atom, it is instructive to compare this compound with its non-fluorinated analogue, 1-(iodomethyl)cyclobutane. The primary difference between these two molecules is the presence of the highly electronegative fluorine atom in the former.
Electronic Effects:
The fluorine atom in this compound exerts a powerful -I (negative inductive) effect. This electron withdrawal polarizes the molecule, increasing the partial positive charge on the quaternary carbon atom. This, in turn, can influence the reactivity of the adjacent iodomethyl group, potentially making it more susceptible to nucleophilic attack compared to the non-fluorinated analogue.
Steric and Conformational Effects:
While fluorine is the smallest of the halogens, its presence in place of a hydrogen atom does increase the steric bulk at the 1-position. This can influence the preferred conformation of the cyclobutane ring and may affect the approach of nucleophiles or other reactants. The puckered conformation of the cyclobutane ring aims to relieve torsional strain, and the substitution pattern is a key determinant of the puckering amplitude and angle. libretexts.org
Table 2: Comparative Properties of this compound and 1-(Iodomethyl)cyclobutane
| Property | This compound | 1-(Iodomethyl)cyclobutane |
| Molecular Formula | C₅H₈FI | C₅H₈I |
| Inductive Effect at C1 | Strong electron-withdrawal by F | Standard alkyl group effect |
| Electrophilicity of C1 | Increased | Baseline |
| Polarity | Higher | Lower |
| Reactivity of C-I bond | Potentially enhanced due to induction | Baseline |
Effects of Different Cyclobutane Substitution Patterns on Reactivity and Synthesis
The reactivity and synthetic routes to substituted cyclobutanes are highly dependent on the nature and position of the substituents on the ring. The inherent ring strain of cyclobutane (approximately 26 kcal/mol) makes it a unique scaffold in organic synthesis. masterorganicchemistry.com
Influence on Synthesis:
The synthesis of highly substituted cyclobutanes often relies on cycloaddition reactions or ring-expansion methodologies. The presence of certain substituents can facilitate or hinder these synthetic transformations. For example, the synthesis of alkoxy-activated cyclobutane-1,1-dicarboxylates highlights how donor-acceptor systems can be used to generate complex cyclobutane structures. rsc.org The regiochemistry and stereochemistry of the final product are often dictated by the electronic and steric properties of the substituents on the starting materials.
Influence on Reactivity:
Additional substituents on the cyclobutane ring can modulate the reactivity of a compound like this compound in several ways:
Steric Hindrance: Bulky groups near the reactive center (the iodomethyl group) can sterically hinder the approach of a nucleophile, slowing down substitution reactions.
Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) can destabilize a developing negative charge on a leaving group and decrease the electrophilicity of the reaction center. Conversely, electron-withdrawing groups can enhance it.
Participation of Neighboring Groups: A suitably positioned substituent can participate in a reaction, for instance by forming a cyclic intermediate, which can lead to anchimeric assistance and an increased reaction rate, often with retention of stereochemistry.
The ability to control the substitution pattern on the cyclobutane ring is a powerful tool in crystal engineering, where the position of functional groups can direct the formation of specific supramolecular architectures, such as linear or zigzag chains and even complex diamondoid networks. mdpi.comrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
